molecular formula C11H10N2O3 B12367152 ethyl 3-oxo-2H-quinoxaline-2-carboxylate

ethyl 3-oxo-2H-quinoxaline-2-carboxylate

Cat. No.: B12367152
M. Wt: 218.21 g/mol
InChI Key: HVTOEGVKMCNSFL-UHFFFAOYSA-N
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Description

Ethyl 3-oxo-2H-quinoxaline-2-carboxylate is a heterocyclic compound featuring a quinoxaline core with a ketone group at the 3-position and an ester moiety at the 2-position. Quinoxalines are known for their diverse biological activities, including antimicrobial, anticancer, and kinase-inhibiting properties . This compound serves as a versatile intermediate in organic synthesis, enabling modifications at reactive sites such as the 3-oxo group and the ethyl ester, which can undergo hydrolysis, alkylation, or nucleophilic substitution . Its synthesis typically involves cyclocondensation of o-phenylenediamine derivatives with diethyl oxomalonate, as demonstrated in the preparation of chlorinated analogs .

Properties

Molecular Formula

C11H10N2O3

Molecular Weight

218.21 g/mol

IUPAC Name

ethyl 3-oxo-2H-quinoxaline-2-carboxylate

InChI

InChI=1S/C11H10N2O3/c1-2-16-11(15)9-10(14)13-8-6-4-3-5-7(8)12-9/h3-6,9H,2H2,1H3

InChI Key

HVTOEGVKMCNSFL-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1C(=O)N=C2C=CC=CC2=N1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 3-oxo-2H-quinoxaline-2-carboxylate can be synthesized through various methods. One common approach involves the condensation of o-phenylenediamine with ethyl oxalyl chloride in the presence of a base, followed by cyclization . Another method includes the reaction of 3-formyl-2-selenoquinolines with diethyl malonate in the presence of catalytic amounts of piperidine .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as refluxing the reaction mixture, followed by purification through crystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions: Ethyl 3-oxo-2H-quinoxaline-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various quinoxaline derivatives with altered functional groups, which can exhibit different biological activities and properties .

Scientific Research Applications

Ethyl 3-oxo-2H-quinoxaline-2-carboxylate has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 3-oxo-2H-quinoxaline-2-carboxylate involves its interaction with various molecular targets and pathways. The compound can inhibit the growth of bacteria and fungi by interfering with their DNA synthesis and cellular processes. In cancer research, it is believed to induce apoptosis (programmed cell death) in cancer cells by targeting specific signaling pathways .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Ethyl 3-oxo-2H-quinoxaline-2-carboxylate derivatives vary in substituent type, position, and ring saturation, leading to distinct physicochemical and biological properties. Key analogs include:

Compound Name Substituents/Modifications Molecular Formula Molar Mass (g/mol) Density (g/cm³) Boiling Point (°C) pKa Synthesis Yield (%) Reference ID
Ethyl 6-chloro-3-oxo-3,4-dihydroquinoxaline-2-carboxylate Cl at 6-position C₁₁H₉ClN₂O₃ 252.65 N/A N/A N/A 32
Ethyl 7-chloro-3-oxo-3,4-dihydroquinoxaline-2-carboxylate Cl at 7-position C₁₁H₉ClN₂O₃ 252.65 N/A N/A N/A 54
Ethyl 1-(ethylcarbamoyl)-3-oxo-1,2,3,4-tetrahydroquinoxaline-2-carboxylate Tetrahydro ring + ethylcarbamoyl C₁₄H₁₇N₃O₄ 291.30 1.263 (pred.) 542.4 (pred.) 12.63 N/A
Ethyl 6-bromo-3-((3-hydroxyphenyl)amino)quinoxaline-2-carboxylate Br at 6-position + aryl amino C₁₇H₁₄BrN₃O₃ 388.22 N/A N/A N/A N/A
Ethyl 7,8-dimethoxy-2-oxo-1,2-dihydroquinoline-3-carboxylate Quinoline core + dimethoxy C₁₄H₁₅NO₅ 277.27 1.247 (pred.) 468.0 (pred.) 9.37 N/A

Key Observations :

  • Substituent Position : Chlorination at the 7-position (Compound 2d) yields a higher synthesis efficiency (54%) compared to the 6-position (32%) , likely due to steric or electronic effects during cyclization.
  • Functional Groups: Bromo and aryl amino substituents (e.g., ) enhance molecular weight and polarity, impacting solubility and pharmacokinetic profiles.
Physicochemical Properties
  • Density and Boiling Points: Predicted densities (~1.2–1.3 g/cm³) and boiling points (~468–542°C) correlate with molecular weight and hydrogen-bonding capacity. For example, the dimethoxy-quinoline derivative has a lower predicted pKa (9.37) than the tetrahydroquinoxaline analog (12.63) , reflecting differences in electron-withdrawing groups and resonance stabilization.
  • Reactivity: The 3-oxo group in this compound facilitates condensation reactions, as seen in the synthesis of pyrazole hybrids . In contrast, bromomethyl-substituted analogs (e.g., ) undergo nucleophilic substitution with salicylaldehydes to form benzofuran derivatives.

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